molecular formula C8H8BrNO2 B1340033 2-Amino-5-bromo-3-methylbenzoic acid CAS No. 206548-13-2

2-Amino-5-bromo-3-methylbenzoic acid

Cat. No. B1340033
CAS RN: 206548-13-2
M. Wt: 230.06 g/mol
InChI Key: RWLPKYJTGUCBQH-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-methylbenzoic acid is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a solid substance that appears white to pale brown .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromo-3-methylbenzoic acid consists of a benzene ring substituted with an amino group (NH2), a bromo group (Br), a methyl group (CH3), and a carboxylic acid group (COOH) . The exact positions of these substituents on the benzene ring can be represented by the SMILES string Cc1cc(Br)c(N)c(c1)C(O)=O .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-5-bromo-3-methylbenzoic acid are not available, it’s known that this compound is suitable for solution phase peptide synthesis . This suggests that it can participate in amide bond formation reactions, which are key in peptide synthesis.


Physical And Chemical Properties Analysis

2-Amino-5-bromo-3-methylbenzoic acid is a solid at room temperature . It has a melting point of 204-208 °C . The compound is white to light yellow in color .

Scientific Research Applications

Peptide Synthesis

2-Amino-5-bromo-3-methylbenzoic acid: is commonly used in peptide synthesis . Its structure, which includes an amino group and a carboxylic acid, makes it a suitable building block for constructing peptides. The bromine atom can be utilized for further functionalization, allowing for the introduction of additional amino acids or modifications.

Organic Synthesis

This compound serves as a precursor in various organic synthesis reactions . Its bromine atom is reactive and can participate in substitution reactions, making it valuable for creating complex organic molecules. It’s particularly useful in synthesizing aromatic compounds with specific substituent patterns.

Medicinal Chemistry

In medicinal chemistry, 2-Amino-5-bromo-3-methylbenzoic acid is explored for the development of pharmaceuticals . Its structural motif is found in many biologically active molecules, and modifications to its core structure can lead to new drug candidates with potential therapeutic applications.

Material Science

The compound’s ability to undergo polymerization makes it a candidate for creating novel polymeric materials . These materials could have unique properties suitable for high-performance applications in various industries, including electronics and biotechnology.

Bioconjugation

2-Amino-5-bromo-3-methylbenzoic acid: can be used for bioconjugation . The amino group can react with carboxylic acids or active esters to form amide bonds, allowing the attachment of the compound to biomolecules. This is particularly useful in the field of targeted drug delivery.

Analytical Chemistry

As a standard in analytical chemistry, this compound can help in the calibration of analytical instruments . Its defined structure and properties make it ideal for use as a reference material in techniques such as HPLC and mass spectrometry.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-amino-5-bromo-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLPKYJTGUCBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474402
Record name 2-amino-5-bromo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-3-methylbenzoic acid

CAS RN

206548-13-2
Record name 2-amino-5-bromo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 1.5 g of 2-amino-5-chlorobenzoic acid and 100 ml of N,N-dimethylformamide was added 1.8 g of N-bromosuccinimide at room temperature, and the mixture was stirred at room temperature for 10 hours. After 30 ml of water was poured into the reaction mixture, the mixture was extracted with ethyl acetate three times. The organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain 1.2 g of 2-amino-5-bromo-3-methylbenzoic acid of the formula:
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-3-methylbenzoic acid (1.23 g, 8.14 mmol, 1.0 eq) in 15 mL of DMSO was added 40% HBr (6.00 mL, 44.7 mmol, 5 eq). The resulting mixture was stirred at room temperature overnight. A white precipitate formed during the course of the reaction. The reaction mixture was quenched with saturated aqueous NaHCO3 resulting in a white solid that was filtered and dried in vacuo to yield 950 mg in 51% yield of Ivi-a as white solid. LCMS m/z=229.9 (M+1) (Method B) (retention time=1.20 min),
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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